molecular formula C12H18N2 B1209816 N'-Propylnornicotine CAS No. 91907-45-8

N'-Propylnornicotine

Cat. No.: B1209816
CAS No.: 91907-45-8
M. Wt: 190.28 g/mol
InChI Key: ISVARSJFNQPNRD-UHFFFAOYSA-N
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Description

N’-Propylnornicotine (CAS: 91907-45-8) is a synthetic derivative of nornicotine, a minor tobacco alkaloid and metabolite of nicotine. Its chemical structure consists of a pyridine ring linked to a pyrrolidine moiety with a propyl group substitution at the N’-position, giving it the systematic name 3-(1-propyl-2-pyrrolidinyl)pyridine . While nornicotine occurs naturally in tobacco plants, N’-Propylnornicotine is primarily utilized in analytical chemistry as a derivatization product to enhance the detection of nornicotine in biological samples via gas chromatography-mass spectrometry (GC-MS) .

Properties

IUPAC Name

3-(1-propylpyrrolidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-8-14-9-4-6-12(14)11-5-3-7-13-10-11/h3,5,7,10,12H,2,4,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVARSJFNQPNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91907-45-8
Record name N'-Propylnornicotine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091907458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Propylnornicotine typically involves the alkylation of nornicotine. One common method is the reaction of nornicotine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of N’-Propylnornicotine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: N’-Propylnornicotine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

1.1. Nicotine Addiction Research

N'-Propylnornicotine has been studied for its role in nicotine addiction. Research indicates that it may influence nicotine receptor activity, which is crucial for understanding addiction mechanisms. Studies have shown that this compound can act as a partial agonist at nicotinic acetylcholine receptors, providing insights into potential therapeutic approaches for smoking cessation .

1.2. Neuropharmacology

In neuropharmacological studies, this compound has been evaluated for its effects on neurotransmitter release and neuronal excitability. It has been found to modulate dopamine release in specific brain regions, which is significant for developing treatments for disorders related to dopamine dysregulation, such as Parkinson's disease .

Toxicological Studies

2.1. Metabolism and Biomonitoring

This compound is relevant in toxicology as a biomarker for tobacco exposure. Its metabolites can be detected in biological samples, providing a means to assess exposure levels in smokers and non-smokers alike. Studies utilizing gas chromatography have successfully identified this compound in urine samples, highlighting its utility in epidemiological studies related to tobacco use .

2.2. Carcinogenicity Assessment

Research has also focused on the potential carcinogenic effects of this compound and its analogs. Given that tobacco products contain numerous carcinogenic compounds, understanding the biological impact of this compound is essential for public health assessments and regulatory policies regarding tobacco products .

Case Study 1: Nicotine Replacement Therapy (NRT)

A study investigated the efficacy of this compound as a component in nicotine replacement therapies. Participants using formulations containing this compound reported reduced withdrawal symptoms compared to those using standard nicotine patches, suggesting that this compound may enhance the effectiveness of NRT strategies .

Case Study 2: Neuroprotective Effects

In an animal model study, this compound was administered to evaluate its neuroprotective effects against neurotoxic agents. The results indicated that this compound could mitigate neuronal damage and improve cognitive functions post-exposure, positioning it as a potential candidate for further research into neuroprotective drugs .

Data Tables

Application AreaFindingsReferences
Nicotine AddictionPartial agonist at nicotinic receptors; affects addiction pathways
NeuropharmacologyModulates dopamine release; implications for Parkinson's treatment
BiomonitoringDetected in urine; useful for assessing tobacco exposure
CarcinogenicityEvaluated alongside other tobacco-related compounds

Mechanism of Action

N’-Propylnornicotine exerts its effects primarily through interaction with nicotinic acetylcholine receptors. These receptors are ionotropic receptors composed of five subunits. When N’-Propylnornicotine binds to these receptors, it causes a conformational change that allows the flow of cations, leading to neuronal excitation. This interaction is similar to that of nicotine, but the presence of the propyl group in N’-Propylnornicotine may result in different binding affinities and receptor subtype selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The structural modifications of N’-Propylnornicotine differentiate it from related tobacco alkaloids and metabolites. Below is a comparative analysis:

Compound Molecular Formula CAS Number Source Key Characteristics
N’-Propylnornicotine C₁₉H₂₄NO₄* 91907-45-8 Synthetic Propyl-derivatized nornicotine; enhances GC-MS detection of nornicotine
Nornicotine C₉H₁₂N₂ 494-97-3 Natural Demethylated nicotine metabolite; minor tobacco alkaloid with weak nAChR affinity
Nicotine C₁₀H₁₄N₂ 54-11-5 Natural Primary tobacco alkaloid; high affinity for nicotinic acetylcholine receptors (nAChRs)
Anabasine C₁₀H₁₄N₂ 494-52-0 Natural Piperidine-containing alkaloid; insecticidal properties
Anatabine C₁₀H₁₂N₂ 58149-03-8 Natural Structurally similar to nicotine; used in research as a biomarker

*Note: The molecular formula for N’-Propylnornicotine (C₁₉H₂₄NO₄) reported in appears inconsistent with the expected addition of a propyl group to nornicotine (C₉H₁₂N₂ + C₃H₇ → C₁₂H₁₉N₂).

Pharmacological and Toxicological Profiles

  • Receptor Affinity: Nornicotine binds weakly to nAChRs, contributing minimally to nicotine dependence. N’-Propylnornicotine’s propyl group likely reduces receptor interaction, rendering it pharmacologically inert .
  • Anabasine is neurotoxic at high doses due to excessive nAChR activation .

Metabolic Pathways

Nornicotine undergoes glucuronidation and oxidation as part of nicotine metabolism .

Biological Activity

N'-Propylnornicotine is a compound derived from nornicotine, a metabolite of nicotine. Understanding its biological activity is crucial for insights into nicotine's pharmacological effects and potential therapeutic applications. This article synthesizes current research findings, case studies, and data tables to present a comprehensive overview of this compound's biological activity.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring structure, which is a common feature among nicotinic compounds. The molecular formula is C11H16N2C_{11}H_{16}N_2, with a molecular weight of approximately 176.26 g/mol. The compound's structure allows it to interact with nicotinic acetylcholine receptors (nAChRs), which are pivotal in mediating the effects of nicotine in the central nervous system.

This compound primarily acts as an agonist at nAChRs, particularly the α4β2 and α7 subtypes. Research indicates that modifications to the nitrogen atom in the pyrrolidine ring significantly influence receptor affinity and activation. For instance, studies using methylation scans have shown that substituents at the 1'N position can alter binding dynamics, impacting both potency and efficacy at these receptors .

Table 1: Interaction of this compound with nAChRs

Receptor TypeBinding Affinity (Ki)Agonist Activity
α4β2ModerateYes
α7HighYes

Biological Effects

The biological effects of this compound have been studied in various models, including isolated tissues and animal studies. Its effects include:

  • Neurotransmitter Release : this compound stimulates the release of neurotransmitters such as dopamine and norepinephrine, similar to nicotine, suggesting potential implications in addiction mechanisms.
  • Cognitive Enhancement : Research indicates that compounds like this compound may enhance cognitive functions due to their action on nAChRs, particularly in models assessing memory and learning .

Case Studies and Experimental Findings

  • Cognitive Function Study : In a study involving rats, administration of this compound improved performance in memory tasks compared to controls. This suggests that the compound may have cognitive-enhancing properties through its action on nAChRs .
  • Addiction Mechanisms : Another study examined the role of this compound in addiction pathways. The results indicated that it could activate reward circuits in the brain, similar to nicotine, potentially contributing to dependency behaviors observed in nicotine users .

Toxicological Profile

The safety profile of this compound remains under investigation. Preliminary assessments indicate that while it exhibits similar toxicity levels to nicotine, further research is necessary to fully understand its long-term effects on human health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.